molecular formula C7H11N3O B13327347 2-Ethoxy-5-hydrazinylpyridine

2-Ethoxy-5-hydrazinylpyridine

Cat. No.: B13327347
M. Wt: 153.18 g/mol
InChI Key: TXBISAXOHOTHBA-UHFFFAOYSA-N
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Description

2-Ethoxy-5-hydrazinylpyridine is a heterocyclic organic compound with the molecular formula C7H11N3O. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-5-hydrazinylpyridine typically involves the reaction of 2-ethoxypyridine with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol. The general reaction scheme is as follows:

2-Ethoxypyridine+Hydrazine HydrateThis compound\text{2-Ethoxypyridine} + \text{Hydrazine Hydrate} \rightarrow \text{this compound} 2-Ethoxypyridine+Hydrazine Hydrate→this compound

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-5-hydrazinylpyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The ethoxy and hydrazinyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-Ethoxy-5-hydrazinylpyridine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential antimicrobial and antiviral activities. It may serve as a lead compound for developing new therapeutic agents.

    Materials Science: The compound’s unique structure makes it a candidate for use in the synthesis of novel materials with specific properties.

    Biological Research: It can be used as a probe to study various biological processes and interactions.

Mechanism of Action

The mechanism of action of 2-ethoxy-5-hydrazinylpyridine involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their function. This interaction can result in antimicrobial or antiviral effects by disrupting essential biological processes in pathogens .

Comparison with Similar Compounds

Similar Compounds

    2-Hydrazinopyridine: Similar in structure but lacks the ethoxy group.

    5-Hydrazinylpyridine: Similar but without the ethoxy substitution at the 2-position.

Uniqueness

2-Ethoxy-5-hydrazinylpyridine is unique due to the presence of both ethoxy and hydrazinyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups enhances its potential for diverse applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

(6-ethoxypyridin-3-yl)hydrazine

InChI

InChI=1S/C7H11N3O/c1-2-11-7-4-3-6(10-8)5-9-7/h3-5,10H,2,8H2,1H3

InChI Key

TXBISAXOHOTHBA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC=C(C=C1)NN

Origin of Product

United States

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